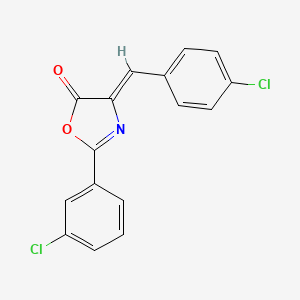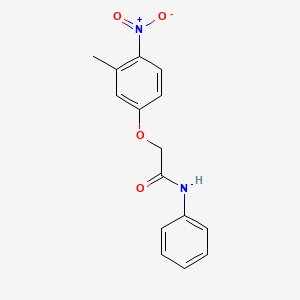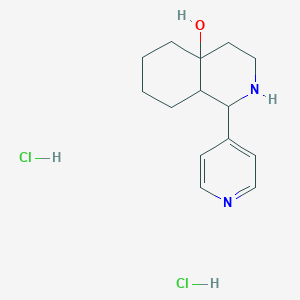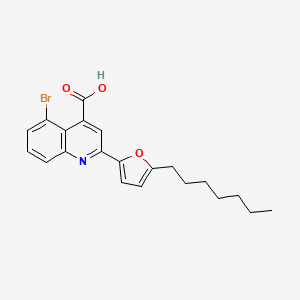
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one, commonly known as CBO, is a synthetic compound with a molecular formula of C18H11Cl2NO2. CBO has been a subject of interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of CBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, CBO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. CBO has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CBO has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain cancer cells in vitro and in vivo. In addition, CBO has been found to exhibit fungicidal and insecticidal activity against various pathogens and pests.
実験室実験の利点と制限
One advantage of using CBO in lab experiments is its relatively simple synthesis method. However, CBO is a highly reactive compound and requires careful handling to avoid degradation and contamination. In addition, further research is needed to fully understand the mechanism of action and potential side effects of CBO.
将来の方向性
Future research on CBO could focus on its potential applications in medicine, agriculture, and materials science. In medicine, further studies could investigate the efficacy and safety of CBO as an anti-inflammatory and analgesic agent, as well as its potential use in the treatment of cancer. In agriculture, research could focus on optimizing the fungicidal and insecticidal properties of CBO, as well as its potential use as a herbicide. In materials science, further studies could investigate the use of CBO in the synthesis of OLEDs and other advanced materials.
合成法
CBO can be synthesized through a multistep reaction involving the condensation of 4-chlorobenzaldehyde and 3-chloroaniline to form 4-(4-chlorophenyl)-2-(3-chlorophenyl)imidazole. The imidazole is then reacted with ethyl chloroformate to form 4-(4-chlorophenyl)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one, which is subsequently treated with hydrochloric acid to yield CBO.
科学的研究の応用
CBO has been studied for its potential applications in various fields of scientific research. In medicine, CBO has been found to possess anti-inflammatory and analgesic properties. It has also been shown to exhibit antitumor activity against certain types of cancer cells. In agriculture, CBO has been investigated for its potential use as a fungicide and insecticide. In materials science, CBO has been studied for its potential use in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
特性
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-6-4-10(5-7-12)8-14-16(20)21-15(19-14)11-2-1-3-13(18)9-11/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKVZMPWXYYRJR-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(dimethylamino)propyl]-1-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B6039958.png)

![2-amino-5-(4-chlorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6039972.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)

![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)
![6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)
![1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B6040032.png)
![methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6040041.png)